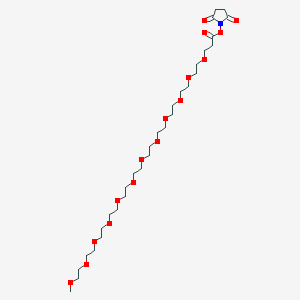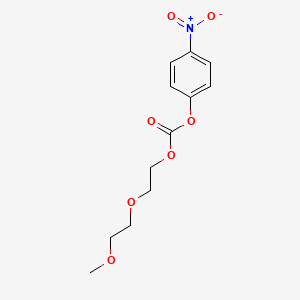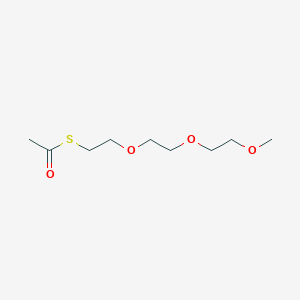
MPI_5a
Vue d'ensemble
Description
MPI_5a is an effective and selective inhibitor of HDAC6 . It weakly inhibits other HDAC isoforms and also inhibits acyl-tubulin accumulation in cells . The IC50 values are 36 nM for HDAC6 and 210 nM for acyl-tubulin accumulation .
Molecular Structure Analysis
The molecular formula of MPI_5a is C16H17N3O3 . It has a molecular weight of 299.32 .Physical And Chemical Properties Analysis
MPI_5a is a liquid at room temperature . It has a molecular weight of 299.32 and a molecular formula of C16H17N3O3 . The product is recommended to be stored at -20°C .Applications De Recherche Scientifique
Magnetic Particle Imaging (MPI)
MPI is an emerging tracer-based modality that enables real-time three-dimensional imaging of the non-linear magnetisation produced by superparamagnetic iron oxide nanoparticles (SPIONs), in the presence of an external oscillating magnetic field . It produces highly sensitive radiation-free tomographic images with absolute quantitation .
Theranostics
MPI is used in theranostics, a field that combines therapy and diagnostics. It allows for the simultaneous diagnosis, drug delivery, and monitoring of therapeutic response .
Cell Tracking
MPI is used in cell tracking, which is crucial in understanding the pathophysiology of diseases and evaluating the efficacy of novel therapeutic strategies .
Perfusion Imaging
MPI is used in perfusion imaging, a technique that measures the amount of blood taken up by tissues over time. This is particularly useful in assessing the function of organs like the heart and brain .
Cancer Diagnosis
MPI has great clinical application value in the early diagnosis of cancer. It can track tumors in vivo, which is crucial in the early detection and treatment of cancer .
Image Reconstruction
Image reconstruction is an important research topic in MPI, which converts an induced voltage signal into the image of superparamagnetic iron oxide particles concentration distribution .
Clinical Translation
There has been recent progress in the clinical translation of MPI. As signal detection in MPI is almost entirely dependent on the properties of the SPION employed, this work emphasises the importance of tailoring the synthetic process to produce SPIONs demonstrating specific properties and how this impacts imaging in particular applications and MPI’s overall performance .
Mécanisme D'action
Target of Action
MPI-5a, also known as MPI_5a, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the histone deacetylase family, which plays a crucial role in numerous biological processes, including gene expression, cell cycle progression, and developmental events.
Mode of Action
MPI-5a interacts with HDAC6 by binding to its active site, thereby inhibiting its enzymatic activity . This inhibition prevents HDAC6 from removing acetyl groups from its substrate proteins, leading to an accumulation of acetylated proteins within the cell .
Biochemical Pathways
The primary biochemical pathway affected by MPI-5a is the histone acetylation pathway . By inhibiting HDAC6, MPI-5a disrupts the balance of acetylation and deacetylation, a key regulatory mechanism of gene expression. This disruption can affect various downstream cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The bioavailability of MPI-5a would depend on these factors, as well as on its chemical stability and solubility .
Result of Action
The inhibition of HDAC6 by MPI-5a leads to an increase in the acetylation of tubulin and other proteins, disrupting normal cellular functions and leading to cell death . This makes MPI-5a a potential therapeutic agent for diseases characterized by overactive HDAC6, such as certain types of cancer .
Action Environment
The efficacy and stability of MPI-5a, like many drugs, can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the patient’s overall health status. Specific studies on the environmental influences on mpi-5a’s action are currently lacking .
Safety and Hazards
Propriétés
IUPAC Name |
N-hydroxy-2-(1-methylpyrrole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-18-7-2-3-14(18)16(21)19-8-6-11-9-12(15(20)17-22)4-5-13(11)10-19/h2-5,7,9,22H,6,8,10H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQAQGDSGCGFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC3=C(C2)C=CC(=C3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)












